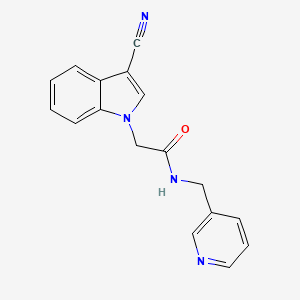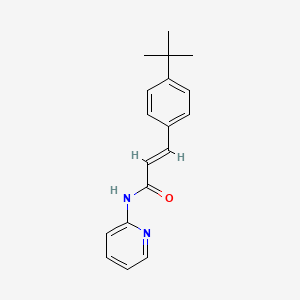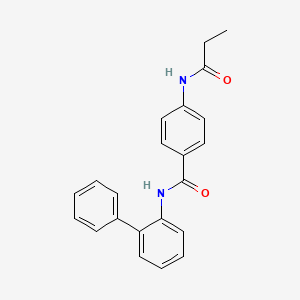![molecular formula C13H8N4O2S B5831754 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone, also known as PTBQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the quinone family, which are known for their diverse biological activities. PTBQ has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Mécanisme D'action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS). 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to induce the generation of ROS in cancer cells, which leads to oxidative stress and ultimately cell death. The exact mechanism by which 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone induces ROS production is still under investigation.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has a variety of biochemical and physiological effects that make it a promising compound for further investigation. It has been shown to have antioxidant activity, which may be related to its ability to induce ROS production. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has also been shown to have anti-inflammatory activity, which could be useful in the treatment of a variety of diseases. Additionally, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has high purity. Additionally, it has been extensively studied, and its properties are well understood. However, there are also limitations to the use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone in laboratory experiments. It is a synthetic compound, which may limit its applicability in certain biological systems. Additionally, its mechanism of action is not fully understood, which could limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for the study of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone. One area of interest is the development of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone as a potential cancer treatment. Further research is needed to fully understand the mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone and to determine its efficacy in vivo. Additionally, there is potential for the development of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone as a new antibiotic. Further research is needed to fully understand its antimicrobial properties and to determine its potential for use in the treatment of bacterial infections. Finally, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone could be further investigated as a potential treatment for inflammatory diseases, such as arthritis. Overall, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has the potential to be a valuable compound for a variety of scientific research applications.
Méthodes De Synthèse
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone can be synthesized in a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-hydroxy-1,4-benzoquinone with phenylhydrazine to form 2-phenylhydrazinyl-1,4-benzoquinone. This intermediate is then reacted with thiosemicarbazide to form 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone. The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been used in a variety of scientific research applications due to its unique properties. One of the most promising applications of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone is in the field of cancer research. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to have potent antitumor activity in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells by activating the mitochondrial pathway. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Propriétés
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S/c18-10-6-7-11(19)12(8-10)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASCWKLBPFQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)






![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)


![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
